molecular formula C20H26N2O10SSe B12374260 Glut1-IN-3

Glut1-IN-3

Cat. No.: B12374260
M. Wt: 565.5 g/mol
InChI Key: HLVUZQBVCDDOFP-VRCPBSEVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Glut1-IN-3 is a compound known for its inhibitory effects on the glucose transporter 1 (GLUT1). GLUT1 is a member of the major facilitator superfamily and plays a crucial role in glucose uptake in cells. The inhibition of GLUT1 is of significant interest in cancer research, as many cancer cells exhibit increased glucose uptake to support their rapid growth and proliferation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glut1-IN-3 typically involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The exact synthetic route can vary, but it generally includes:

    Formation of Intermediates: Initial steps often involve the preparation of intermediates through reactions such as alkylation, acylation, or condensation.

    Coupling Reactions: These intermediates are then coupled using reagents like palladium catalysts in cross-coupling reactions.

    Purification: The final product is purified using techniques such as column chromatography or recrystallization.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing efficient purification processes.

Chemical Reactions Analysis

Types of Reactions

Glut1-IN-3 can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

    Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents such as sodium borohydride.

    Substitution: Reactions where one functional group is replaced by another, often facilitated by catalysts or specific reagents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium, platinum, and other transition metals.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Glut1-IN-3 has a wide range of applications in scientific research:

    Chemistry: Used as a tool to study glucose transport mechanisms and to develop new inhibitors.

    Biology: Helps in understanding the role of glucose transporters in cellular metabolism and signaling.

    Medicine: Investigated for its potential in cancer therapy, as inhibiting GLUT1 can reduce glucose uptake in cancer cells, potentially slowing their growth.

    Industry: Could be used in the development of diagnostic tools and therapeutic agents targeting glucose transporters.

Mechanism of Action

Glut1-IN-3 exerts its effects by binding to the GLUT1 transporter, thereby inhibiting its function. This inhibition prevents glucose from entering the cells, which is particularly effective in cancer cells that rely heavily on glucose for energy. The molecular targets include specific binding sites on the GLUT1 protein, and the pathways involved are primarily related to glucose metabolism and cellular energy production.

Comparison with Similar Compounds

Similar Compounds

    Glut1-IN-1: Another inhibitor of GLUT1, but with different binding affinities and specificities.

    Glut1-IN-2: Similar in function but may have different pharmacokinetic properties.

Uniqueness

Glut1-IN-3 is unique due to its specific binding affinity and inhibitory potency against GLUT1. It may also have distinct pharmacokinetic and pharmacodynamic profiles compared to other similar compounds, making it a valuable tool in both research and potential therapeutic applications.

Properties

Molecular Formula

C20H26N2O10SSe

Molecular Weight

565.5 g/mol

IUPAC Name

[(1S,2R,3S,4R,5R)-2,3,4-triacetyloxy-5-(3-amino-4-sulfamoylphenyl)selanylcyclohexyl] acetate

InChI

InChI=1S/C20H26N2O10SSe/c1-9(23)29-15-8-17(34-13-5-6-16(14(21)7-13)33(22,27)28)19(31-11(3)25)20(32-12(4)26)18(15)30-10(2)24/h5-7,15,17-20H,8,21H2,1-4H3,(H2,22,27,28)/t15-,17+,18+,19-,20-/m0/s1

InChI Key

HLVUZQBVCDDOFP-VRCPBSEVSA-N

Isomeric SMILES

CC(=O)O[C@H]1C[C@H]([C@@H]([C@H]([C@@H]1OC(=O)C)OC(=O)C)OC(=O)C)[Se]C2=CC(=C(C=C2)S(=O)(=O)N)N

Canonical SMILES

CC(=O)OC1CC(C(C(C1OC(=O)C)OC(=O)C)OC(=O)C)[Se]C2=CC(=C(C=C2)S(=O)(=O)N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.